![molecular formula C11H15N3O3S B2847863 Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953226-33-0](/img/structure/B2847863.png)
Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that belongs to the class of molecules known as thiazol-2-ylcarbamates . Thiazol-2-ylcarbamates are a type of carbamate derivatives that contain a thiazole ring, which is a bicyclic ring system with electron-rich sulfur and nitrogen atoms . These compounds have been synthesized and evaluated for various pharmacological activities, such as anticonvulsant , antimicrobial , and antitumor activities .
Synthesis Analysis
The synthesis of thiazol-2-ylcarbamates involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of substituted benzo[d]thiazol-2-ylcarbamates were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The structures of the synthesized compounds were confirmed based on their physical and spectral data .Molecular Structure Analysis
The molecular structure of thiazol-2-ylcarbamates, such as ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate, can be confirmed by their physicochemical properties and spectroanalytical data . For instance, the solid-state spectra of these compounds reveal characteristic aromatic stretch and N–H stretch .Chemical Reactions Analysis
Thiazol-2-ylcarbamates undergo various chemical reactions during their synthesis . For instance, the intermediate compounds obtained from the coupling of 2-amino benzothiazoles with N-phenyl anthranilic acid were treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
Thiazol-2-ylcarbamates, including ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate, are high melting solids . These compounds are found to be soluble in DMSO .Scientific Research Applications
- In the oil industry, polymers derived from similar structures have been used for enhanced oil recovery (EOR). Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate could be investigated for EOR applications. By modifying its structure, researchers might optimize its viscosity and adsorption properties for efficient oil displacement .
Heavy Oil Recovery
Future Directions
Given the significant activity of thiazol-2-ylcarbamates in various models, these compounds hold promise for the development as potential therapeutic agents after further optimization . Future research could focus on exploring their potential in other therapeutic areas, improving their pharmacological profile, and minimizing any potential side effects.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to interact with various targets like map kinase-activated protein kinase 2 .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects . These effects are often associated with the inhibition of key enzymes or proteins, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity .
Biochemical Pathways
For instance, some thiazole derivatives have shown to inhibit the COX pathway, which plays a crucial role in inflammation .
Result of Action
Related thiazole derivatives have demonstrated various biological effects, such as anti-inflammatory activity, potentially through the inhibition of cox enzymes .
properties
IUPAC Name |
ethyl N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-3-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-4-2/h3,7H,1,4-6H2,2H3,(H,12,15)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFGUSNSWLZZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate |
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